Hydroxyfasudil

描述

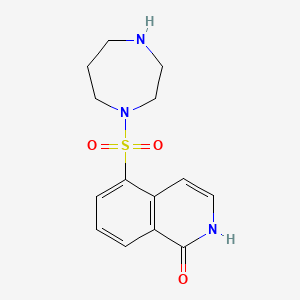

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-(1,4-diazepan-1-ylsulfonyl)-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c18-14-12-3-1-4-13(11(12)5-7-16-14)21(19,20)17-9-2-6-15-8-10-17/h1,3-5,7,15H,2,6,8-10H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAVGJDAFCZAWSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00147222 | |

| Record name | 1-(1-Hydroxy-5-isoquinolinesulfonyl)homopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105628-72-6 | |

| Record name | Hydroxyfasudil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105628-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HA 1100 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105628726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyfasudil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04707 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-(1-Hydroxy-5-isoquinolinesulfonyl)homopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYFASUDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYH4AU7P63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biochemical Properties of Hydroxyfasudil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyfasudil, the active metabolite of the Rho-kinase (ROCK) inhibitor Fasudil, is a potent and specific inhibitor of ROCK1 and ROCK2 isoforms. This document provides a comprehensive overview of the biochemical properties of this compound, including its mechanism of action, kinase selectivity, pharmacokinetic profile, and its impact on key signaling pathways. Detailed experimental protocols for assessing its activity and effects are also provided to support further research and development.

Introduction

This compound is a small molecule inhibitor that targets Rho-associated coiled-coil containing protein kinases (ROCK). These serine/threonine kinases are critical downstream effectors of the small GTPase RhoA and play a pivotal role in regulating a wide array of cellular processes, including smooth muscle contraction, cell adhesion, migration, and proliferation.[1][2] Dysregulation of the Rho/ROCK signaling pathway is implicated in the pathophysiology of numerous diseases, making ROCK an attractive therapeutic target. This compound is the active metabolite of Fasudil, a drug approved for the treatment of cerebral vasospasm following subarachnoid hemorrhage.[3][4]

Mechanism of Action

This compound exerts its pharmacological effects primarily through the competitive inhibition of the ATP-binding site of ROCK1 and ROCK2.[5] By blocking the kinase activity of ROCK, this compound prevents the phosphorylation of downstream substrates, most notably Myosin Phosphatase Target Subunit 1 (MYPT1).[6] Phosphorylation of MYPT1 by ROCK leads to the inhibition of Myosin Light Chain Phosphatase (MLCP), resulting in increased phosphorylation of the Myosin Light Chain (MLC) and subsequent smooth muscle contraction.[6] this compound, by inhibiting ROCK, effectively disinhibits MLCP, leading to MLC dephosphorylation and smooth muscle relaxation.[7]

Beyond its effects on smooth muscle contraction, this compound has been shown to upregulate the expression of endothelial nitric oxide synthase (eNOS).[8] This leads to increased production of nitric oxide (NO), a potent vasodilator, further contributing to its effects on blood flow.[8][9]

Kinase Selectivity Profile

This compound exhibits high potency and selectivity for ROCK1 and ROCK2. While a comprehensive screening against a full kinome panel is not publicly available, existing data demonstrates its specificity over other related kinases.

| Kinase | IC50 (µM) | Ki (µM) | Reference(s) |

| ROCK1 | 0.73 | - | [9] |

| ROCK2 | 0.72 | - | [9] |

| PKA | 37 | 1.6 | [10] |

| PKC | >100 | 3.3 | [9] |

| MLCK | >100 | 36 | [9] |

| PKG | - | 1.6 | [11] |

Note: Ki values for PKA, PKG, PKC, and MLCK are for the parent compound, Fasudil.

A study examining the specificity of this compound at a concentration of 10 µM against a panel of 17 other protein kinases demonstrated that none were inhibited by more than 40%, while ROCKα and ROCKβ were inhibited by 97.6% and 97.7%, respectively.[12]

Pharmacokinetic Properties

This compound is the major active metabolite of Fasudil and possesses a longer half-life than the parent compound. Its pharmacokinetic parameters have been characterized in various species.

Table 4.1: Pharmacokinetic Parameters of this compound in Humans (following Fasudil administration)

| Parameter | Oral Administration | Intravenous Administration | Reference(s) |

| Cmax | 111.6 µg/L | 108.4 µg/L | [13] |

| Tmax | 0.50 h | 0.75 h | [13] |

| AUC0–tz | 309 µg·h/L | 449 µg·h/L | [13] |

| t½ | 5.54 h | 5.70 h | [13] |

| Absolute Bioavailability | ~69% | - | [13] |

Table 4.2: Pharmacokinetic Parameters of this compound in Rats (following Fasudil administration)

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Reference(s) |

| Intraperitoneal | 3 | 330 | 0.25 | 450 | 1.1 | [14] |

| Intraperitoneal | 10 | 1100 | 0.25 | 1810 | 1.2 | [14] |

| Intravenous | 4 | - | - | - | - | [15][16] |

| Oral | 2 | - | - | - | - | [16] |

| Oral | 4 | - | - | - | - | [16] |

| Oral | 6 | - | - | - | - | [16] |

Note: Detailed parameters for IV and oral administration in rats were not fully available in the searched literature.

Table 4.3: Pharmacokinetic Parameters of this compound in Dogs (following Fasudil administration)

| Administration Route | Dose (mg/kg) | T½ (h) | Reference(s) |

| Oral | 1 | 4.5 | [5] |

| Oral | 2 | 6.0 | [5] |

| Oral | 4 | 7.6 | [5] |

Signaling Pathways

This compound's primary mechanism of action involves the modulation of the Rho/ROCK signaling pathway, which has numerous downstream effects.

Figure 1: The Rho/ROCK signaling pathway and points of intervention by this compound.

Experimental Protocols

In Vitro ROCK Kinase Activity Assay

This protocol describes a non-radioactive, ELISA-based assay to measure the kinase activity of ROCK and the inhibitory potential of this compound.[17]

References

- 1. Nitric Oxide Griess Assay [bio-protocol.org]

- 2. Measurement of eNOS and iNOS mRNA Expression Using Reverse Transcription Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]

- 3. Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Canine double hemorrhage model of experimental subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.red [2024.sci-hub.red]

- 6. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]

- 7. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Absorption, tissue disposition, and excretion of fasudil hydrochloride, a RHO kinase inhibitor, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. protein.bio.msu.ru [protein.bio.msu.ru]

- 14. Identification of the Kinase-Substrate Recognition Interface between MYPT1 and Rho-Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacological profile of hydroxy fasudil as a selective rho kinase inhibitor on ischemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 17. cellbiolabs.com [cellbiolabs.com]

Hydroxyfasudil's Modulation of Endothelial Nitric Oxide Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyfasudil, the active metabolite of the Rho-kinase (ROCK) inhibitor fasudil, has emerged as a significant modulator of endothelial nitric oxide synthase (eNOS). This technical guide delineates the intricate mechanisms through which this compound exerts its effects on eNOS, a critical enzyme in cardiovascular homeostasis. By inhibiting the ROCK pathway, this compound post-transcriptionally upregulates eNOS expression, enhances its enzymatic activity, and consequently increases the production of nitric oxide (NO), a key signaling molecule in vasodilation and vascular protection. This guide provides a comprehensive overview of the signaling pathways, quantitative data from key experiments, and detailed experimental protocols to facilitate further research and drug development in this area.

Introduction

Endothelial dysfunction, characterized by impaired nitric oxide (NO) bioavailability, is a hallmark of numerous cardiovascular diseases. Endothelial nitric oxide synthase (eNOS) is the primary enzyme responsible for the production of NO in the vasculature. The activity and expression of eNOS are tightly regulated by a complex network of signaling pathways. The Rho-associated coiled-coil containing protein kinase (ROCK) pathway has been identified as a negative regulator of eNOS. This compound, a potent ROCK inhibitor, has garnered considerable interest for its therapeutic potential in cardiovascular disorders by virtue of its ability to enhance eNOS function. This guide provides an in-depth analysis of the molecular mechanisms underpinning the effects of this compound on eNOS.

Mechanism of Action: The this compound-ROCK-eNOS Axis

This compound's primary mechanism of action in modulating eNOS involves the direct inhibition of ROCK1 and ROCK2.[1][2] The canonical pathway involves the small GTPase RhoA, which, in its active GTP-bound state, activates ROCK. Activated ROCK, in turn, negatively impacts eNOS through several mechanisms, including the destabilization of eNOS mRNA and reduced phosphorylation at its activating sites.[3][4]

This compound intervenes by competitively inhibiting the ATP-binding site of ROCK, thereby preventing the phosphorylation of its downstream targets. This inhibition leads to a cascade of events that ultimately culminate in increased NO production:

-

Post-Transcriptional Regulation: A key finding is that this compound increases the stability of eNOS mRNA, leading to elevated eNOS protein expression.[5][6] Studies have shown that this compound treatment extends the half-life of eNOS mRNA without significantly affecting its promoter activity.[1][5]

-

Enhanced eNOS Activity: Beyond increasing its expression, this compound also boosts the enzymatic activity of eNOS. This is correlated with an increase in the phosphorylation of eNOS at serine 1177 (Ser1177), a critical activating site.[3][4][7] The activation of the Akt signaling pathway is implicated in this phosphorylation event.[8][9][10]

-

Increased Nitric Oxide Production: The culmination of increased eNOS expression and activity is a significant rise in the production of NO, which plays a pivotal role in mediating the vasoprotective effects of this compound.[5][6]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on eNOS expression and activity as reported in key in vitro studies.

Table 1: Effect of this compound on eNOS mRNA and Protein Expression

| Parameter | Cell Type | This compound Concentration (µmol/L) | Fold Increase (vs. Control) | Reference |

| eNOS mRNA Expression | Human Aortic Endothelial Cells (HAEC) | 10 | 1.9 | [5][6] |

| eNOS Protein Expression | Human Aortic Endothelial Cells (HAEC) | 10 | 1.6 | [5][6] |

Table 2: Effect of this compound on eNOS Activity and Nitric Oxide Production

| Parameter | Cell Type | This compound Concentration (µmol/L) | Fold Increase (vs. Control) | Reference |

| eNOS Activity | Human Aortic Endothelial Cells (HAEC) | 10 | 1.5 | [5][6] |

| Nitric Oxide (NO) Production | Human Aortic Endothelial Cells (HAEC) | 10 | 2.3 | [5][6] |

Table 3: Potency of this compound

| Parameter | Value | Reference |

| IC50 for ROCK1 | 0.73 µM | [1][2] |

| IC50 for ROCK2 | 0.72 µM | [1][2] |

| EC50 for eNOS mRNA increase | 0.8 ± 0.3 µM | [1] |

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the complex interactions, the following diagrams visualize the core signaling pathway and a typical experimental workflow.

Caption: Signaling pathway of this compound's effect on eNOS.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Fasudil improves endothelial dysfunction in rats exposed to chronic intermittent hypoxia through RhoA/ROCK/NFATc3 pathway | PLOS One [journals.plos.org]

- 4. Fasudil improves endothelial dysfunction in rats exposed to chronic intermittent hypoxia through RhoA/ROCK/NFATc3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Rho Kinase (ROCK) Leads to Increased Cerebral Blood Flow and Stroke Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Rho Kinase Inhibition by Fasudil Ameliorates Diabetes-Induced Microvascular Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. PI3K/AKT signaling pathway plays a role in enhancement of eNOS activity by recombinant human angiotensin converting enzyme 2 in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Hydroxyfasudil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyfasudil, the active metabolite of the Rho-kinase (ROCK) inhibitor fasudil, has emerged as a molecule of significant interest in pharmacological research and drug development. Its potent and selective inhibition of ROCK signaling pathways underpins its therapeutic potential in a range of disorders, including cardiovascular diseases, neurological conditions, and cancer. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It includes detailed experimental methodologies, quantitative data summaries, and visualizations of key signaling pathways to serve as a valuable resource for the scientific community.

Discovery and Pharmacological Profile

Fasudil, initially developed as a potent vasodilator, undergoes rapid in vivo metabolism to its principal active metabolite, this compound.[1][2] This biotransformation is crucial, as this compound is a more potent inhibitor of ROCK than its parent compound.[3] The discovery that this compound is the primary mediator of fasudil's therapeutic effects has shifted research focus towards understanding and leveraging the properties of this active metabolite.

This compound is a specific inhibitor of both ROCK1 and ROCK2 isoforms.[4][5] Its mechanism of action involves the competitive inhibition of the ATP-binding site of the ROCK enzymes.[6] This inhibition prevents the phosphorylation of downstream ROCK substrates, most notably Myosin Phosphatase Target Subunit 1 (MYPT1), leading to an increase in myosin light chain (MLC) phosphatase activity and subsequent smooth muscle relaxation and vasodilation.[7][8]

Chemical Synthesis of this compound

The chemical synthesis of this compound, 5-((1,4-diazepan-1-yl)sulfonyl)isoquinolin-1(2H)-one, can be achieved through a multi-step process starting from isoquinoline. The following is a generalized synthetic route based on available literature.[5][9]

Experimental Protocol: Synthesis of this compound

Step 1: N-oxidation of Isoquinoline

-

Isoquinoline is dissolved in a suitable solvent such as dichloromethane (DCM).

-

An oxidizing agent, for instance, meta-chloroperoxybenzoic acid (mCPBA), is added portion-wise at a controlled temperature (e.g., 0 °C) to form isoquinoline N-oxide.

-

The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

The product is isolated and purified using standard techniques like column chromatography.

Step 2: Introduction of the Hydroxyl Group

-

The isoquinoline N-oxide is treated with acetic anhydride, leading to the formation of 1-acetoxyisoquinoline.

-

Subsequent hydrolysis of the acetate group with a base, such as sodium hydroxide, yields 1-hydroxyisoquinoline (isoquinolin-1(2H)-one).

Step 3: Sulfonylation

-

1-hydroxyisoquinoline is subjected to sulfonation using a sulfonating agent like chlorosulfonic acid to introduce a sulfonyl chloride group at the C5 position, yielding 1-hydroxyisoquinoline-5-sulfonyl chloride.

Step 4: Coupling with Homopiperazine

-

The 1-hydroxyisoquinoline-5-sulfonyl chloride is then reacted with a protected form of homopiperazine (1,4-diazepane), typically Boc-protected homopiperazine, in the presence of a base (e.g., triethylamine) in a solvent like DCM.

-

This reaction forms the sulfonamide linkage.

Step 5: Deprotection

-

The Boc-protecting group is removed from the homopiperazine moiety using an acid, such as trifluoroacetic acid (TFA) in DCM, to yield the final product, this compound.

-

The product is purified by recrystallization or column chromatography.

A schematic of a related synthesis is described in the literature, focusing on the creation of a prodrug, which involves the protection and modification of fasudil.[4]

Quantitative Biological Data

The biological activity of this compound has been quantified in various assays. The following tables summarize key quantitative data for easy comparison.

| Parameter | Value | Assay Conditions | Reference |

| IC50 for ROCK1 | 0.73 µM | Cell-free kinase assay | [4][5][10] |

| IC50 for ROCK2 | 0.72 µM | Cell-free kinase assay | [4][5][10] |

| IC50 for PKA | 37 µM | Cell-free kinase assay | [10] |

| EC50 for eNOS mRNA increase | 0.8 ± 0.3 µM | Human Aortic Endothelial Cells (HAECs) | [10] |

Table 1: In Vitro Inhibitory and Effector Concentrations of this compound

| Parameter | Value (Oral Administration) | Value (Intravenous Administration) | Species | Reference |

| Cmax | 111.6 µg/L | 108.4 µg/L | Human | [2] |

| AUC0–tz | 309 µg × h/L | 449 µg × h/L | Human | [2][11] |

| t½ (Elimination Half-life) | 5.54 h | 5.70 h | Human | [2] |

| Absolute Bioavailability | ~69% | - | Human | [2][11] |

Table 2: Pharmacokinetic Parameters of this compound in Humans

Key Signaling Pathways and Experimental Workflows

Rho-Kinase (ROCK) Signaling Pathway

This compound exerts its effects primarily through the inhibition of the Rho/ROCK signaling pathway. This pathway is a critical regulator of cell shape, motility, and contraction.

Caption: this compound inhibits ROCK, preventing MLCP inactivation.

Experimental Workflow: Synthesis of this compound

The synthesis of this compound involves a logical progression of chemical reactions.

Caption: General synthetic workflow for this compound.

Key Experimental Protocols

In Vitro ROCK Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ROCK1 and ROCK2.

Materials:

-

Recombinant human ROCK1 and ROCK2 enzymes

-

Fluorescently labeled peptide substrate (e.g., a derivative of MYPT1)

-

ATP

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

384-well microplates

-

Plate reader capable of fluorescence detection

Protocol:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the ROCK enzyme (ROCK1 or ROCK2) to the wells of the microplate.

-

Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Measure the fluorescence intensity in each well using a plate reader. The signal is proportional to the amount of phosphorylated substrate.

-

Calculate the percentage of inhibition for each this compound concentration relative to a no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis of Phospho-MYPT1

Objective: To assess the effect of this compound on the phosphorylation of MYPT1 in cultured cells.

Materials:

-

Cell line of interest (e.g., Human Aortic Smooth Muscle Cells)

-

Cell culture medium and supplements

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-MYPT1 (Thr696) and anti-total MYPT1

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time.

-

Lyse the cells with lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-MYPT1 overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against total MYPT1 to normalize for protein loading.

-

Quantify the band intensities using densitometry software.

In Vivo Angiogenesis Assay (Matrigel Plug Assay)

Objective: To evaluate the anti-angiogenic effects of this compound in a living organism.

Materials:

-

Matrigel (growth factor-reduced)

-

Pro-angiogenic factor (e.g., VEGF or bFGF)

-

This compound

-

Experimental animals (e.g., mice)

-

Anesthesia

-

Surgical tools

-

Hemoglobin assay kit or immunohistochemistry reagents for vessel staining (e.g., anti-CD31 antibody)

Protocol:

-

Thaw Matrigel on ice.

-

Prepare a mixture of Matrigel, the pro-angiogenic factor, and either this compound or vehicle control. Keep the mixture on ice.

-

Anesthetize the mice.

-

Inject a defined volume (e.g., 0.5 mL) of the Matrigel mixture subcutaneously into the flank of each mouse.

-

Allow the Matrigel to solidify, forming a plug.

-

After a specified period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.

-

Quantify angiogenesis by either:

-

Measuring the hemoglobin content of the plugs using a hemoglobin assay kit, which correlates with the extent of blood vessel infiltration.

-

Fixing the plugs, sectioning them, and performing immunohistochemistry with an endothelial cell marker (e.g., CD31) to visualize and quantify blood vessels.

-

-

Compare the extent of angiogenesis in the this compound-treated group to the vehicle control group.

Conclusion

This compound stands as a pivotal molecule in the study of Rho-kinase inhibition. Its well-defined mechanism of action and potent biological effects make it a valuable tool for researchers and a promising candidate for further drug development. This guide provides a foundational resource for scientists working with this compound, offering insights into its discovery, synthesis, and key experimental methodologies. The provided data and protocols are intended to facilitate further research into the therapeutic potential of this important compound.

References

- 1. Frontiers | ROCK-ALS: Protocol for a Randomized, Placebo-Controlled, Double-Blind Phase IIa Trial of Safety, Tolerability and Efficacy of the Rho Kinase (ROCK) Inhibitor Fasudil in Amyotrophic Lateral Sclerosis [frontiersin.org]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phospho-MYPT1 (Thr853) Antibody | Cell Signaling Technology [cellsignal.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. Protocol for a randomized, placebo-controlled, double-blind phase IIa study of the safety, tolerability, and symptomatic efficacy of the ROCK-inhibitor Fasudil in patients with Parkinson’s disease (ROCK-PD) - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Hydroxyfasudil in Smooth Muscle Contraction: A Technical Guide

Executive Summary: This document provides an in-depth technical overview of hydroxyfasudil, the active metabolite of the Rho-kinase (ROCK) inhibitor fasudil, and its pivotal role in modulating smooth muscle contraction. Primarily targeting researchers, scientists, and professionals in drug development, this guide elucidates the molecular mechanisms, presents quantitative efficacy data, details key experimental protocols, and visualizes the underlying signaling pathways. This compound exerts its effects by specifically inhibiting the RhoA/ROCK signaling pathway, a critical regulator of calcium sensitization in smooth muscle. This inhibition leads to the disinhibition of Myosin Light Chain Phosphatase (MLCP), promoting the dephosphorylation of the myosin light chain and resulting in smooth muscle relaxation and vasodilation.

Introduction to Smooth Muscle Contraction Regulation

Smooth muscle contraction is a fundamental physiological process, essential for the function of various organ systems, including the regulation of blood pressure and airway resistance.[1][2] The contractile state is primarily governed by the phosphorylation level of the 20-kDa regulatory myosin light chain (MLC).[3] Phosphorylation of MLC, catalyzed by Ca²⁺/calmodulin-dependent myosin light chain kinase (MLCK), enables the interaction between actin and myosin, leading to cell contraction.[2] Conversely, dephosphorylation of MLC by myosin light chain phosphatase (MLCP) results in relaxation.[4]

While the intracellular Ca²⁺ concentration is a primary trigger for contraction, a crucial mechanism known as Ca²⁺ sensitization allows for sustained contraction without a corresponding sustained elevation in Ca²⁺ levels.[3] This sensitization is predominantly regulated by the RhoA/Rho-kinase (ROCK) signaling pathway.[3][4] Fasudil and its more potent, active metabolite, this compound, are pharmacological agents that specifically target this pathway, making them valuable tools for research and potential therapeutics for conditions characterized by smooth muscle hypercontraction, such as hypertension and vasospasm.[5][6][7]

The RhoA/Rho-Kinase (ROCK) Signaling Pathway

The RhoA/ROCK pathway is a central mechanism for enhancing and maintaining smooth muscle tone.[1] The activation cascade is initiated by various excitatory agonists (e.g., endothelin-1, serotonin, norepinephrine) binding to G-protein coupled receptors (GPCRs).[8]

Activation Steps:

-

GPCR Activation: Agonist binding activates heterotrimeric G-proteins, particularly those of the Gα12/13 family.

-

RhoA Activation: This process stimulates Rho guanine nucleotide exchange factors (RhoGEFs), which catalyze the exchange of GDP for GTP on the small GTPase, RhoA.[2] This converts RhoA from its inactive, GDP-bound state to its active, GTP-bound state.[4][8]

-

ROCK Activation: Active, GTP-bound RhoA translocates to the plasma membrane and binds to its downstream effector, Rho-kinase (ROCK), leading to ROCK's activation.[1][3]

-

MLCP Inhibition: Activated ROCK phosphorylates several substrates, most notably the myosin-binding subunit of MLCP, known as MYPT1.[3][7] This phosphorylation inhibits the activity of MLCP.

-

Sustained Contraction: With MLCP inhibited, the balance shifts in favor of MLCK. The resulting increase in phosphorylated MLC leads to sustained smooth muscle contraction, even as intracellular Ca²⁺ levels may decline.[4][5]

This compound's Mechanism of Action

This compound functions as a potent and specific competitive inhibitor of ROCK by targeting its ATP-binding kinase domain.[7] By blocking ROCK activity, this compound directly counteracts the Ca²⁺ sensitization mechanism.

Inhibitory Steps:

-

ROCK Inhibition: this compound binds to ROCK1 and ROCK2, preventing them from phosphorylating their downstream targets.[9]

-

MLCP Disinhibition: The primary consequence is the prevention of MYPT1 phosphorylation. This removes the inhibitory signal on MLCP, effectively "disinhibiting" or reactivating the phosphatase.[10]

-

MLC Dephosphorylation: Active MLCP then dephosphorylates MLC.[10]

-

Smooth Muscle Relaxation: The decrease in phosphorylated MLC levels prevents actin-myosin cross-bridge cycling, leading to smooth muscle relaxation and vasodilation.[5][10] Notably, this relaxation is achieved without a significant change in the intracellular Ca²⁺ concentration.[10]

Quantitative Efficacy and Specificity

The efficacy and specificity of a kinase inhibitor are critical for its utility as a research tool and therapeutic agent. This compound demonstrates high potency for ROCK isoforms with significant selectivity over other related kinases.

Table 1: Inhibitory Potency (IC₅₀) of this compound against Various Kinases

| Target Kinase | IC₅₀ Value (µM) | Reference(s) |

|---|---|---|

| ROCK1 | 0.73 | [9][11] |

| ROCK2 | 0.72 | [9][11] |

| Protein Kinase A (PKA) | 37 | [9][11] |

| Myosin Light Chain Kinase (MLCK) | >50-100x less potent than for ROCK | [12] |

| Protein Kinase C (PKC) | >50-100x less potent than for ROCK |[12] |

Table 2: Functional Inhibitory Concentration of this compound

| Assay | IC₅₀ Value | Conditions | Reference(s) |

|---|

| Relaxation of Rabbit Basilar Artery | 5.1 ± 4.6 µM | Precontracted with Endothelin-1 and KCl |[10] |

The data clearly indicate that this compound is a potent inhibitor of both ROCK1 and ROCK2, with an IC₅₀ value approximately 50-fold lower than that for PKA, demonstrating its high degree of selectivity.[9][11][12]

Key Experimental Methodologies

The study of this compound's effects on smooth muscle involves several key experimental techniques. Detailed protocols for these core assays are provided below.

Assessment of Smooth Muscle Contractility (Isometric Tension Assay)

This ex vivo method measures changes in muscle force in response to pharmacological agents.[13]

Protocol:

-

Tissue Preparation: Euthanize an animal (e.g., rabbit, rat) and carefully dissect a smooth muscle-containing tissue, such as the basilar artery or bronchial rings.[10][14] Place the tissue in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit).

-

Mounting: Cut the tissue into small strips or rings (2-4 mm). Suspend each strip in an isolated tissue bath chamber filled with physiological salt solution, maintained at 37°C, and continuously aerated with 95% O₂ / 5% CO₂.[13] One end of the strip is fixed to an anchor, and the other is connected to an isometric force transducer.

-

Equilibration: Allow the tissue to equilibrate for 60-90 minutes under a determined optimal resting tension (e.g., 1.0 g), with solution changes every 15-20 minutes.

-

Viability Test: Contract the tissue with a depolarizing agent, such as 60 mM KCl, to ensure its viability. Wash the tissue and allow it to return to baseline tension.

-

Pre-contraction: Induce a stable, submaximal contraction using a specific agonist (e.g., 1 nM Endothelin-1, 10 µM Serotonin, or 30 µM Acetylcholine).[10][14]

-

Dose-Response Measurement: Once the contraction plateaus, add this compound in a cumulative, concentration-dependent manner. Record the resulting relaxation at each concentration until a maximal response is achieved.

-

Data Analysis: Express the relaxation at each concentration as a percentage of the initial agonist-induced contraction. Plot the concentration-response curve and calculate the IC₅₀ value using non-linear regression.

In Vitro ROCK Kinase Inhibition Assay

This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of ROCK.[15]

Protocol:

-

Reagents: Prepare a kinase reaction buffer (e.g., 50 mM Tris/HCl, 5 mM MgCl₂), recombinant active ROCK enzyme, a suitable substrate (e.g., purified MLC or a synthetic peptide like rsk kinase S6 substrate), and [γ-³²P]ATP.[15]

-

Reaction Setup: In a microcentrifuge tube, combine the ROCK enzyme, substrate, and varying concentrations of this compound (or vehicle control).

-

Initiation: Start the kinase reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the mixture at 30°C for a defined period (e.g., 10-20 minutes).

-

Termination: Stop the reaction by spotting the mixture onto a phosphocellulose paper (e.g., Whatman P81).[15]

-

Washing: Wash the paper multiple times with phosphoric acid (e.g., 75 mM) to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase activity inhibition at each this compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.[16]

Analysis of Protein Phosphorylation (Western Blotting)

This technique is used to quantify the phosphorylation status of key proteins like MLC and MYPT1 in response to this compound treatment.[16][17]

Protocol:

-

Cell/Tissue Treatment: Culture smooth muscle cells or use fresh tissue strips. Treat them with an agonist (e.g., serotonin) in the presence or absence of this compound for a specified time.

-

Lysis: Immediately flash-freeze the samples in liquid nitrogen to halt enzymatic activity. Lyse the cells/tissues in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane with a protein solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-MYPT1 or anti-phospho-MLC).[16][17]

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: To normalize the data, strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the protein. Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.

Conclusion

This compound is a highly potent and specific inhibitor of Rho-kinase (ROCK), a central enzyme in the calcium sensitization pathway of smooth muscle. Its mechanism of action involves the direct inhibition of ROCK, leading to the reactivation of myosin light chain phosphatase. This, in turn, promotes the dephosphorylation of the myosin light chain, causing smooth muscle relaxation. The quantitative data underscore its selectivity for ROCK over other kinases, and the established experimental protocols provide a robust framework for its further investigation. This technical guide provides a comprehensive foundation for understanding and utilizing this compound as a critical tool in smooth muscle physiology and pharmacology research.

References

- 1. researchgate.net [researchgate.net]

- 2. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rho Kinase in Vascular Smooth Muscle - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. RhoA/Rho-Kinase: Pathophysiological and Therapeutic Implications in Gastrointestinal Smooth Muscle Tone and Relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Fasudil Hydrochloride Hydrate? [synapse.patsnap.com]

- 6. Frontiers | Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms [frontiersin.org]

- 7. Rho kinases in cardiovascular physiology and pathophysiology: the effect of fasudil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. selleckchem.com [selleckchem.com]

- 10. This compound, an active metabolite of fasudil hydrochloride, relaxes the rabbit basilar artery by disinhibition of myosin light chain phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Antianginal effects of this compound, a Rho-kinase inhibitor, in a canine model of effort angina - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

Unveiling the Potency and Precision of Hydroxyfasudil: A Selective ROCK Inhibitor

For Immediate Release

A Deep Dive into the Pharmacological Profile of a Promising Therapeutic Agent

This technical guide provides an in-depth analysis of the pharmacological profile of Hydroxyfasudil, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). As the active metabolite of Fasudil, this compound has garnered significant interest within the scientific and drug development communities for its potential therapeutic applications in a range of disorders, including cardiovascular diseases and neurological conditions. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of its mechanism of action.

Quantitative Inhibitory Profile of this compound

This compound demonstrates potent and selective inhibition of both ROCK isoforms, ROCK1 and ROCK2. Its inhibitory activity has been quantified through various in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following tables summarize the IC50 values of this compound against ROCK kinases and a panel of other kinases, highlighting its selectivity.

Table 1: Inhibitory Activity of this compound against ROCK Kinases

| Kinase | IC50 (µM) |

| ROCK1 | 0.73[1][2][3] |

| ROCK2 | 0.72[1][2][3] |

Table 2: Selectivity Profile of this compound against Other Kinases

| Kinase | IC50 (µM) | Fold Selectivity vs. ROCK1 | Fold Selectivity vs. ROCK2 |

| Protein Kinase A (PKA) | 37[2] | ~51 | ~51 |

| Myosin Light Chain Kinase (MLCK) | Markedly less inhibitory (>50-100 times) | >50-100 | >50-100 |

| Protein Kinase C (PKC) | Markedly less inhibitory (>50-100 times) | >50-100 | >50-100 |

Mechanism of Action: Beyond ROCK Inhibition

The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding site of ROCK1 and ROCK2. This inhibition disrupts the downstream signaling cascade that regulates a variety of cellular processes.

The ROCK Signaling Pathway

ROCKs are key effectors of the small GTPase RhoA.[4][5][6] Upon activation, ROCKs phosphorylate several downstream substrates, leading to the regulation of actin cytoskeleton dynamics, cell adhesion, migration, and smooth muscle contraction.[4][7]

References

- 1. Measuring infarct size by the tetrazolium method [southalabama.edu]

- 2. Neurological Exam in Rats Following Stroke and Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Long-term behavioral assessment of function in an experimental model for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological profile of hydroxy fasudil as a selective rho kinase inhibitor on ischemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Laser Doppler flowmetry to measure changes in cerebral blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: In Vitro Assays for Hydroxyfasudil

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydroxyfasudil, also known as HA-1100, is the active metabolite of Fasudil, a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] It demonstrates significant inhibitory effects on both ROCK1 and ROCK2 isoforms, making it a valuable tool for studying the Rho/ROCK signaling pathway, which is implicated in various cellular functions such as cell adhesion, migration, proliferation, and apoptosis.[1][4][5] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.

Data Presentation: In Vitro Activity of this compound

The following table summarizes the key quantitative data for this compound's inhibitory and activation concentrations in various cell-free and cell-based assays.

| Target/Process | Assay Type | Value | Unit | Reference |

| ROCK1 | Cell-free kinase assay | 0.73 | µM (IC₅₀) | [1][4][5] |

| ROCK2 | Cell-free kinase assay | 0.72 | µM (IC₅₀) | [1][4][5] |

| PKA | Cell-free kinase assay | 37 | µM (IC₅₀) | [1][4] |

| eNOS mRNA levels | Cell-based (HAEC) | 0.8 ± 0.3 | µM (EC₅₀) | [4] |

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and general workflows for the described in vitro assays.

Caption: Simplified Rho/ROCK signaling pathway inhibited by this compound.

Caption: General workflow for an in vitro ROCK kinase inhibition assay.

Caption: Workflow for a cell-based assay to evaluate this compound's effects.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for ROCK Inhibition (Cell-Free)

This protocol is designed to determine the IC₅₀ value of this compound against ROCK1 and ROCK2 enzymes.

Materials:

-

Recombinant human ROCK1 or ROCK2 enzyme

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Substrate (e.g., long S6K peptide)

-

ATP (at Km concentration for the specific enzyme)

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay kit (or similar detection reagent)

-

White, opaque 96-well or 384-well plates

-

Plate reader (luminescence)

Procedure:

-

Prepare this compound Dilutions: Create a serial dilution of this compound in the kinase assay buffer. Typically, an 11-point, 3-fold serial dilution starting from 100 µM is appropriate. Include a DMSO-only control.

-

Enzyme Preparation: Dilute the ROCK enzyme to the desired working concentration in the kinase assay buffer.

-

Assay Plate Setup: Add 5 µL of each this compound dilution (or DMSO control) to the wells of the assay plate.

-

Add Enzyme: Add 5 µL of the diluted ROCK enzyme to each well. Mix gently and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate Reaction: Prepare a substrate/ATP master mix. Add 10 µL of this mix to each well to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Stop Reaction & Detect Signal: Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) by adding the detection reagents according to the manufacturer's protocol (e.g., ADP-Glo™).

-

Data Analysis:

-

Normalize the data using "no enzyme" (100% inhibition) and "DMSO only" (0% inhibition) controls.

-

Plot the normalized percent inhibition against the logarithm of this compound concentration.

-

Calculate the IC₅₀ value using a non-linear regression curve fit (sigmoidal dose-response with variable slope).[6]

-

Protocol 2: Cell-Based Assay for eNOS Expression in Endothelial Cells

This protocol describes how to measure the effect of this compound on endothelial nitric oxide synthase (eNOS) expression in human aortic endothelial cells (HAECs).[4]

Materials:

-

Human Aortic Endothelial Cells (HAECs)

-

Endothelial cell growth medium

-

This compound stock solution (in DMSO)

-

6-well tissue culture plates

-

TRIzol™ reagent or similar for RNA extraction

-

qRT-PCR reagents and primers for eNOS and a housekeeping gene (e.g., GAPDH)

-

RIPA buffer with protease and phosphatase inhibitors for protein extraction

-

BCA Protein Assay kit

-

SDS-PAGE and Western Blotting reagents

-

Primary antibody against eNOS and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture: Seed HAECs in 6-well plates and grow until they reach 80-90% confluency.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µmol/L).[1] Include a DMSO vehicle control.

-

Incubation: Incubate the cells for a specified time (e.g., 24 hours).

-

Endpoint 1: mRNA Expression (qRT-PCR):

-

Wash cells with PBS and lyse directly in the well using TRIzol™.

-

Extract total RNA according to the manufacturer's protocol.

-

Perform reverse transcription to generate cDNA.

-

Perform quantitative PCR (qPCR) using primers for eNOS and the housekeeping gene.

-

Analyze the data using the ΔΔCt method to determine the fold-change in eNOS mRNA expression relative to the vehicle control.

-

-

Endpoint 2: Protein Expression (Western Blot):

-

Wash cells with ice-cold PBS and lyse using RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies for eNOS and the loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensity and normalize eNOS levels to the loading control.

-

Protocol 3: Cell Viability MTS Assay

This protocol is used to assess the effect of this compound on the viability and proliferation of cells, for example, in the context of VEGF-induced proliferation.[7]

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

Recombinant VEGF

-

96-well tissue culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader (absorbance at 490 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Serum Starvation: Replace the medium with a low-serum (e.g., 0.5% FBS) medium and incubate for 12-24 hours.

-

Treatment: Treat the cells with different concentrations of this compound in the presence or absence of a stimulant like VEGF. Include controls for vehicle, VEGF alone, and this compound alone.

-

Incubation: Incubate the plate for the desired period (e.g., 72 hours).[7]

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only).

-

Express the viability as a percentage of the control (VEGF-treated) cells.[7]

-

Plot the percent viability against the concentration of this compound to determine its effect on cell proliferation.

-

References

- 1. selleckchem.com [selleckchem.com]

- 2. SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for a randomized, placebo-controlled, double-blind phase IIa study of the safety, tolerability, and symptomatic efficacy of the ROCK-inhibitor Fasudil in patients with Parkinson’s disease (ROCK-PD) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes for Hydroxyfasudil in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyfasudil, an active metabolite of Fasudil, is a potent and specific inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK).[1][2] The Rho/ROCK signaling pathway is a critical regulator of numerous cellular functions, including cytoskeletal organization, cell adhesion, migration, proliferation, and apoptosis.[3][4] By targeting ROCK1 and ROCK2, this compound serves as a valuable tool for investigating these processes and holds therapeutic potential for various disorders.[3][4] These notes provide essential data and detailed protocols for the effective use of this compound in in vitro cell culture experiments.

Mechanism of Action: The Rho/ROCK Signaling Pathway

The RhoA-ROCK signaling cascade is a central pathway in controlling cell contractility and motility. Active, GTP-bound RhoA recruits and activates ROCK. ROCK, in turn, phosphorylates multiple downstream targets. A key substrate is the Myosin Phosphatase Target subunit 1 (MYPT1), a regulatory subunit of Myosin Light Chain Phosphatase (MLCP).[3] Phosphorylation of MYPT1 by ROCK inhibits MLCP activity.[3] This leads to an increase in the phosphorylation of the Myosin Light Chain (MLC), which promotes the assembly of actin-myosin filaments, resulting in stress fiber formation and increased cellular contraction.[3][5] this compound exerts its effect by competitively inhibiting the ATP-binding site of ROCK, thereby preventing the phosphorylation of its downstream targets and blocking this cascade.[6]

Data Presentation

Inhibitory Potency

This compound demonstrates high potency and selectivity for ROCK isoforms over other kinases.[1][7]

| Target | IC₅₀ Value (μM) | Assay Type |

| ROCK1 | 0.73 | Cell-free assay[1] |

| ROCK2 | 0.72 | Cell-free assay[1] |

| PKA | 37 | Cell-free assay[1][7] |

Recommended Concentrations in Cell Culture

The optimal concentration of this compound is cell-type and application-dependent. A dose-response experiment is recommended to determine the effective concentration for a specific experimental setup.

| Cell Type | Concentration Range (μM) | Incubation Time | Observed Effect | Citation |

| Human Vascular Endothelial Cells | 0.1 - 100 | 18 hours | Increased eNOS expression and activity at 10 μM. | [1][8] |

| Human Aortic Endothelial Cells (HAEC) | 0.1 - 100 | - | Increased eNOS mRNA half-life at 10 μM. | [7] |

| Human Urethral Scar Fibroblasts | 12.5 - 50 | 24 - 48 hours | Dose-dependent decrease in cell migration. | [9] |

| VEGF-stimulated Endothelial Cells | 1 - 30 | 72 hours | Inhibition of VEGF-induced cell viability. | [10] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

-

This compound powder (Molecular Weight: ~307.37 g/mol )

-

Anhydrous/Sterile Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Sterile cell culture medium

Procedure:

-

Stock Solution Preparation (e.g., 10 mM):

-

Note: Perform calculations and weighing outside a sterile hood, but dissolve the compound in sterile DMSO inside a tissue culture hood to maintain sterility.[11]

-

Calculate the mass of this compound powder needed for your desired stock concentration and volume. For example, to make 1 mL of a 10 mM stock solution:

-

Mass (mg) = 10 mmol/L * 0.001 L * 307.37 g/mol * 1000 mg/g = 3.07 mg

-

-

Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

-

Inside a sterile hood, add the corresponding volume of sterile DMSO (e.g., 1 mL for a 10 mM stock).

-

Vortex thoroughly until the powder is completely dissolved. DMSO is hygroscopic; use fresh, anhydrous DMSO for best results.[1]

-

-

Storage:

-

Working Solution Preparation:

-

Thaw an aliquot of the stock solution at room temperature.

-

Dilute the stock solution directly into pre-warmed (37°C) cell culture medium to achieve the final desired concentration.[13] For example, to make 10 mL of medium with a final concentration of 10 μM from a 10 mM stock, add 10 μL of the stock solution to 10 mL of medium (a 1:1000 dilution).

-

Crucially, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity. [14] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[15]

-

Protocol 2: General Protocol for Cell Treatment

Procedure:

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase and sub-confluent (typically 60-80% confluency) at the time of treatment.

-

Incubation: Allow cells to adhere and recover overnight in a standard cell culture incubator (37°C, 5% CO₂).

-

Treatment:

-

Aspirate the old medium from the cells.

-

Add the freshly prepared working solution of this compound (from Protocol 1) to the treatment wells.

-

Add the vehicle control medium (containing the same final percentage of DMSO) to the control wells.

-

-

Incubation: Return the cells to the incubator for the desired treatment duration (e.g., 18, 24, 48, or 72 hours, based on your experimental goals and literature).[1][9][10]

-

Downstream Analysis: Following incubation, proceed with your chosen assay, such as cell viability (MTS/MTT), migration (Transwell), apoptosis (flow cytometry), or protein analysis (Western blot).[9][10]

Protocol 3: Assessing ROCK Inhibition via Western Blot for p-MYPT1

Rationale: A reliable method to confirm the biological activity of this compound in your cell model is to measure the phosphorylation status of its direct downstream target, MYPT1, at key inhibitory sites (e.g., Thr696 in human MYPT1).[16][17] Inhibition of ROCK should lead to a decrease in p-MYPT1 levels.

Procedure:

-

Cell Treatment: Treat cells with this compound and a vehicle control as described in Protocol 2 for a short duration (e.g., 30 minutes to 2 hours) to capture direct signaling events.

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 15-20 µg) from each sample by SDS-PAGE.[9]

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[16]

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated MYPT1 (e.g., anti-p-MYPT1 Thr696).[16][17]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis:

-

To normalize for protein loading, strip the membrane and re-probe with an antibody for total MYPT1 or a housekeeping protein (e.g., GAPDH, β-actin).[9][18]

-

Quantify band intensities using densitometry software. A decrease in the ratio of p-MYPT1 to total MYPT1 in this compound-treated samples compared to the vehicle control indicates successful ROCK inhibition.

-

References

- 1. selleckchem.com [selleckchem.com]

- 2. Pharmacological profile of hydroxy fasudil as a selective rho kinase inhibitor on ischemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Fasudil Hydrochloride Hydrate? [synapse.patsnap.com]

- 4. Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rho kinases in cardiovascular physiology and pathophysiology: the effect of fasudil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ahajournals.org [ahajournals.org]

- 9. Fasudil inhibits proliferation and collagen synthesis and induces apoptosis of human fibroblasts derived from urethral scar via the Rho/ROCK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Reddit - The heart of the internet [reddit.com]

- 12. medchemexpress.cn [medchemexpress.cn]

- 13. This compound Hydrochloride | ROCK | TargetMol [targetmol.com]

- 14. researchgate.net [researchgate.net]

- 15. file.selleckchem.com [file.selleckchem.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. Phospho-MYPT1 (Thr696) Antibody | Cell Signaling Technology [cellsignal.com]

- 18. Myosin Phosphatase Target Subunit 1 (MYPT1) Regulates the Contraction and Relaxation of Vascular Smooth Muscle and Maintains Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Intraperitoneal Administration of Hydroxyfasudil in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyfasudil, the active metabolite of Fasudil, is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] The Rho/ROCK signaling pathway is a critical regulator of various cellular functions, including cytoskeletal organization, cell migration, proliferation, and apoptosis.[3][][5] Dysregulation of this pathway has been implicated in a range of pathologies, making ROCK an attractive therapeutic target. These application notes provide a comprehensive guide for the intraperitoneal (i.p.) administration of this compound in mice, covering its mechanism of action, pharmacokinetic profile, and detailed experimental protocols.

Mechanism of Action: ROCK Inhibition

This compound exerts its biological effects by inhibiting the two isoforms of ROCK, ROCK1 and ROCK2.[1][2] The small GTPase RhoA activates ROCK, which in turn phosphorylates downstream substrates to modulate cellular contractility and cytoskeletal dynamics. Key downstream effectors of ROCK include Myosin Light Chain (MLC), Myosin Light Chain Phosphatase (MLCP), and LIM kinase (LIMK).[3][][6] By inhibiting ROCK, this compound prevents the phosphorylation of these substrates, leading to a reduction in actomyosin contractility and alterations in cellular morphology and motility.

Quantitative Data

Inhibitory Activity

This compound is a potent inhibitor of both ROCK isoforms.

| Target | IC₅₀ (µM) |

| ROCK1 | 0.73[1][2] |

| ROCK2 | 0.72[1][2] |

| Table 1: Inhibitory concentration (IC₅₀) of this compound against ROCK1 and ROCK2. |

Pharmacokinetic Parameters in Mice

The following pharmacokinetic data for this compound were obtained after a single intraperitoneal administration of its parent compound, Fasudil, to mice.

| Fasudil Dose (i.p.) | Analyte | Cₘₐₓ (ng/mL) | Tₘₐₓ (hr) | AUC₀-∞ (ng·hr/mL) |

| 3 mg/kg | This compound | 338.3 ± 45.4 | 0.25 | 400.9 ± 53.6 |

| 10 mg/kg | This compound | 1086.7 ± 151.7 | 0.25 | 1344.9 ± 188.3 |

| Table 2: Pharmacokinetic parameters of this compound in mouse plasma following intraperitoneal administration of Fasudil. Data adapted from Koumura et al.[7] |

Experimental Protocols

Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile 1 mL syringes

-

Sterile needles (25-27 gauge)

-

Experimental mice (e.g., C57BL/6)

-

70% Ethanol for disinfection

Preparation of this compound Solution for Injection

This protocol is adapted from a commercially available solubilization guide and should be optimized for your specific experimental needs.[1]

-

Stock Solution (e.g., 5 mg/mL):

-

Weigh the required amount of this compound powder.

-

Dissolve in DMSO to create a stock solution. For example, to make a 5 mg/mL stock, dissolve 5 mg of this compound in 1 mL of DMSO.

-

Ensure complete dissolution, using gentle warming or sonication if necessary.

-

-

Working Solution (for a final concentration of 0.5 mg/mL):

-

This formulation is designed for in vivo administration and minimizes the concentration of organic solvents.

-

In a sterile tube, add the following solvents in order:

-

400 µL of PEG300

-

50 µL of Tween-80

-

100 µL of the 5 mg/mL this compound stock solution in DMSO.

-

450 µL of sterile saline.

-

-

Vortex thoroughly to ensure a clear and homogenous solution. The final concentrations of the solvents will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

Prepare fresh on the day of injection.

-

Intraperitoneal Injection Protocol

The following is a standard procedure for intraperitoneal injection in mice.[8]

-

Animal Restraint:

-

Properly restrain the mouse by scruffing the neck and back to immobilize the head and body.

-

Gently tilt the mouse to a head-down position. This allows the abdominal organs to shift away from the injection site.

-

-

Injection Site:

-

Injection Procedure:

-

Swab the injection site with 70% ethanol.

-

Use a sterile syringe with a 25-27 gauge needle.

-

Insert the needle at a 30-40 degree angle, with the bevel facing up.

-

Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid appears, withdraw the needle and reinject at a new site with a fresh needle.

-

Slowly inject the this compound solution. The maximum recommended injection volume for a mouse is typically <10 mL/kg.[8] For a 25-gram mouse, this would be a maximum of 0.25 mL.

-

Withdraw the needle and return the mouse to its cage.

-

-

Post-Injection Monitoring:

-

Monitor the animal for any signs of distress, discomfort, or adverse reactions following the injection.

-

Experimental Workflow Visualization

Conclusion

This document provides a detailed protocol and relevant background information for the intraperitoneal administration of this compound in mice. Adherence to proper technique for solution preparation and injection is crucial for ensuring animal welfare and the reproducibility of experimental results. Researchers should adapt these protocols as necessary for their specific mouse models and experimental aims, always in accordance with institutional animal care and use guidelines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 5. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. animalcare.ubc.ca [animalcare.ubc.ca]

- 9. rjptsimlab.com [rjptsimlab.com]

Application Notes and Protocols: The Use of Hydroxyfasudil in a Canine Model of Effort Angina

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Hydroxyfasudil, a potent Rho-kinase inhibitor, in a well-established canine model of effort angina. The protocols and data presented are intended to guide researchers in designing and executing similar preclinical studies to evaluate the therapeutic potential of novel anti-anginal agents.

Introduction

Effort angina, a manifestation of myocardial ischemia, is typically induced by physical exertion or stress, leading to an imbalance between myocardial oxygen supply and demand. The Rho-kinase pathway is implicated in the pathogenesis of coronary artery spasm and vasoconstriction, contributing to reduced myocardial blood flow.[1] this compound, an active metabolite of fasudil, is a specific inhibitor of Rho-kinase and has demonstrated significant anti-anginal effects in a canine model of pacing-induced myocardial ischemia, which mimics effort angina.[2][3] This document outlines the experimental protocols, summarizes key quantitative data, and illustrates the proposed mechanism of action.

Quantitative Data Summary

The following tables summarize the key findings from a study evaluating the effects of this compound in a canine model of effort angina.[2][3]

Table 1: Effect of this compound on Pacing-Induced ST-Segment Depression

| Treatment Group | Dose (mg/kg, i.v.) | Change in ST-Segment Depression (mV) |

| Saline (Control) | - | No significant change |

| This compound | 0.1 | Suppression of ST-segment depression |

| This compound | 0.3 | Suppression of ST-segment depression |

| Fasudil | 0.3 | Suppression of ST-segment depression |

Table 2: Effect of this compound on Regional Myocardial Blood Flow in the Ischemic Region

| Treatment Group | Dose (mg/kg, i.v.) | Effect on Endomyocardial Blood Flow |

| This compound | 0.1 and 0.3 | Increased regional blood flow |

| Fasudil | 0.3 | Increased regional blood flow |

Table 3: Hemodynamic Effects of this compound Infusion (0.3 mg/kg over 30 min)

| Vascular Bed | Maximal Change from Baseline (%) |

| Coronary Blood Flow | ▲ 160.1% |

| Vertebral Blood Flow | ▲ 123.1% |

| Femoral Blood Flow | No significant change |

Experimental Protocols

Canine Model of Effort Angina

This protocol describes the creation of a canine model of effort angina through cardiac pacing-induced myocardial ischemia.[2][3]

1. Animal Preparation:

-

Anesthetize mongrel dogs.

-

Perform a left thoracotomy to expose the heart.

-

Isolate the left anterior descending (LAD) coronary artery.

-

Place a constrictor around the LAD to induce stenosis.

-

Implant electrodes for electrocardiogram (ECG) monitoring to measure ST-segment changes.

-

Insert catheters to measure hemodynamic parameters.

2. Induction of Myocardial Ischemia:

-

Induce a fixed degree of stenosis in the LAD, sufficient to cause ischemia only during increased heart rate.

-

Increase the heart rate by electrical pacing at 60 beats per minute above the baseline heart rate for 5 minutes.

-

Confirm the induction of ischemia by observing ST-segment depression on the ECG.

3. Drug Administration:

-

Following a recovery period (non-pacing), intravenously infuse this compound, fasudil, or saline over 30 minutes.[2][3]

-

The study cited used doses of 0.1 and 0.3 mg/kg for this compound and 0.3 mg/kg for fasudil.[2][3]

4. Assessment of Anti-anginal Effects:

-

Twenty-five minutes after the start of the drug infusion, re-initiate cardiac pacing for 5 minutes.[2][3]

-

Continuously monitor the ECG for changes in the ST-segment to evaluate the degree of myocardial ischemia.

-

Measure regional myocardial blood flow to assess the drug's effect on coronary perfusion.

Signaling Pathway and Experimental Workflow

Proposed Mechanism of Action of this compound

This compound is a specific inhibitor of Rho-kinase.[2][4] The inhibition of Rho-kinase leads to the dephosphorylation of myosin light chain in vascular smooth muscle cells, resulting in vasodilation.[1][4] This vasodilation, particularly in the coronary arteries, increases myocardial blood flow and alleviates ischemia.[2][3] Furthermore, studies in canine models of ischemia-reperfusion injury suggest that this compound may also exert cardioprotective effects through a nitric oxide (NO)-mediated mechanism by preserving endothelial nitric oxide synthase (eNOS) expression.[5]

Caption: Rho-kinase signaling pathway in vascular smooth muscle and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound

The following diagram illustrates the key steps in the experimental protocol for assessing the efficacy of this compound in the canine model of effort angina.

Caption: Experimental workflow for the canine model of effort angina.

Safety and Selectivity

Studies have indicated that this compound does not have significant inotropic or chronotropic effects on the heart.[2][3] In anesthetized dogs, this compound did not affect the PR or QTc interval on the ECG at a dose of 2 mg/kg infused over 20 minutes.[2][3] The vasodilatory effect of this compound appears to be more pronounced in the coronary and vertebral arteries compared to the femoral artery, suggesting a degree of vascular bed selectivity.[2][3]

Conclusion

The canine model of pacing-induced myocardial ischemia is a valuable tool for the preclinical evaluation of anti-anginal drugs. This compound has demonstrated efficacy in this model by suppressing ST-segment depression and increasing regional myocardial blood flow, likely through the inhibition of the Rho-kinase pathway. These findings support the potential of Rho-kinase inhibitors as a novel therapeutic class for the management of effort angina.[2][3]

References

- 1. ahajournals.org [ahajournals.org]

- 2. Antianginal effects of this compound, a Rho-kinase inhibitor, in a canine model of effort angina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antianginal effects of this compound, a Rho-kinase inhibitor, in a canine model of effort angina - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cardioprotective effect of this compound as a specific Rho-kinase inhibitor, on ischemia-reperfusion injury in canine coronary microvessels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Beneficial effect of this compound, a specific Rho-kinase inhibitor, on ischemia/reperfusion injury in canine coronary microcirculation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Hydroxyfasudil Administration in Spontaneously Hypertensive Rat (SHR) Models

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration of Hydroxyfasudil, a potent Rho-kinase (ROCK) inhibitor, in spontaneously hypertensive rat (SHR) models. The protocols and data presented are collated from preclinical studies investigating the therapeutic potential of this compound in hypertension and related pathologies.

Introduction